molecular formula Rh B144600 Rhodium CAS No. 7440-16-6

Rhodium

Cat. No. B144600
Key on ui cas rn: 7440-16-6
M. Wt: 102.9055 g/mol
InChI Key: MHOVAHRLVXNVSD-UHFFFAOYSA-N
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Patent
US04230641

Procedure details

The hydroformylation of 1-octene was carried out in the following manner. Approximately 0.019 grams of Rh6 (CO)16 was charged to a 200 ml stainless steel, glass lined pressure vessel equipped with a magnetic stirrer. After introduction of the rhodium carbonyl compound, the phosphine ligand, 12 grams of 1-octene and 21 grams of toluene were added to the pressure vessel. After stirring for about 10 minutes, the contents were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature. The reactor then was sealed and flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide and containing 50% hydrogen by volume. The vessel then was pressured to 750 psi with the synthesis gas. Continuous agitation was maintained and the reaction was observed by recording pressure drop as a function of time. The reaction was terminated at 300 psi after which the contents were analyzed for product conversion. Tables I-III show the results of various hydroformylation runs of 1-octene using various phosphine ligands, rhodium and phosphine concentrations, various phosphine-rhodium molar ratios. In the tables immediately following, L/Rh refers to the molar ratio of ligand to rhodium metal, n/i refers to the molar ratio of normal to iso isomer in percent, conversion refers to the percent of olefin converted to saturated aldehyde including both normal and iso isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
rhodium carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
21 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH-]=O.[Rh:11].[PH3:12]>C1(C)C=CC=CC=1>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Rh:11].[PH3:12].[PH3:12].[Rh:11] |f:1.2,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
stainless steel
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
rhodium carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]=O.[Rh]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Name
Quantity
12 g
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
21 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature
CUSTOM
Type
CUSTOM
Details
The reactor then was sealed
CUSTOM
Type
CUSTOM
Details
flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide
ADDITION
Type
ADDITION
Details
containing 50% hydrogen by volume
CUSTOM
Type
CUSTOM
Details
The vessel then was pressured to 750 psi with the synthesis gas
TEMPERATURE
Type
TEMPERATURE
Details
Continuous agitation was maintained
CUSTOM
Type
CUSTOM
Details
The reaction was terminated at 300 psi after which the contents

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C=CCCCCCC
Name
Type
product
Smiles
[Rh]
Name
Type
product
Smiles
P
Name
Type
product
Smiles
P.[Rh]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04230641

Procedure details

The hydroformylation of 1-octene was carried out in the following manner. Approximately 0.019 grams of Rh6 (CO)16 was charged to a 200 ml stainless steel, glass lined pressure vessel equipped with a magnetic stirrer. After introduction of the rhodium carbonyl compound, the phosphine ligand, 12 grams of 1-octene and 21 grams of toluene were added to the pressure vessel. After stirring for about 10 minutes, the contents were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature. The reactor then was sealed and flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide and containing 50% hydrogen by volume. The vessel then was pressured to 750 psi with the synthesis gas. Continuous agitation was maintained and the reaction was observed by recording pressure drop as a function of time. The reaction was terminated at 300 psi after which the contents were analyzed for product conversion. Tables I-III show the results of various hydroformylation runs of 1-octene using various phosphine ligands, rhodium and phosphine concentrations, various phosphine-rhodium molar ratios. In the tables immediately following, L/Rh refers to the molar ratio of ligand to rhodium metal, n/i refers to the molar ratio of normal to iso isomer in percent, conversion refers to the percent of olefin converted to saturated aldehyde including both normal and iso isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
rhodium carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
21 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH-]=O.[Rh:11].[PH3:12]>C1(C)C=CC=CC=1>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Rh:11].[PH3:12].[PH3:12].[Rh:11] |f:1.2,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
stainless steel
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
rhodium carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]=O.[Rh]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Name
Quantity
12 g
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
21 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature
CUSTOM
Type
CUSTOM
Details
The reactor then was sealed
CUSTOM
Type
CUSTOM
Details
flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide
ADDITION
Type
ADDITION
Details
containing 50% hydrogen by volume
CUSTOM
Type
CUSTOM
Details
The vessel then was pressured to 750 psi with the synthesis gas
TEMPERATURE
Type
TEMPERATURE
Details
Continuous agitation was maintained
CUSTOM
Type
CUSTOM
Details
The reaction was terminated at 300 psi after which the contents

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C=CCCCCCC
Name
Type
product
Smiles
[Rh]
Name
Type
product
Smiles
P
Name
Type
product
Smiles
P.[Rh]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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